2,6-Diphthalimidopyridine

Description

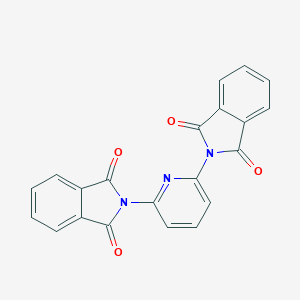

2,6-Diphthalimidopyridine is a pyridine derivative featuring phthalimide substituents at the 2 and 6 positions of the aromatic ring. Phthalimide groups are bulky and electron-withdrawing, likely imparting distinct electronic and steric effects compared to other substituents. This article compares these analogs to infer trends in reactivity, stability, and applications.

Properties

Molecular Formula |

C21H11N3O4 |

|---|---|

Molecular Weight |

369.3g/mol |

IUPAC Name |

2-[6-(1,3-dioxoisoindol-2-yl)pyridin-2-yl]isoindole-1,3-dione |

InChI |

InChI=1S/C21H11N3O4/c25-18-12-6-1-2-7-13(12)19(26)23(18)16-10-5-11-17(22-16)24-20(27)14-8-3-4-9-15(14)21(24)28/h1-11H |

InChI Key |

ILSYCXJRQWYBMF-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC(=CC=C3)N4C(=O)C5=CC=CC=C5C4=O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC(=CC=C3)N4C(=O)C5=CC=CC=C5C4=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 2,6-Diacetylpyridine Bis-(Benzoic Hydrazone)

- Synthesis & Structure : Synthesized via condensation of 2,6-diacetylpyridine with benzoic hydrazide. NMR studies reveal deshielded carbons adjacent to the pyridine nitrogen (155.8 ppm and 157.9 ppm) and carbonyl carbons at 169.8 ppm due to inductive effects .

- Electronic Properties :

- Reactivity : Forms a stable hydrochloride salt (m.p. 145–147°C), typical of pyridine derivatives undergoing protonation at nitrogen .

2.2 2,6-Pyridine Diacetic Acid (PDA)

- Structural Dynamics: Exhibits solvent-dependent intramolecular proton transfer (IPT) and reversible solid-state phase transitions (e.g., monoclinic to triclinic at 168 K) . Undergoes sequential decarboxylation to form 2,6-dimethylpyridine, with entropy changes (ΔS‡ = 39.53 ± 3.87 and 23.56 ± 2.84 JK⁻¹mol⁻¹) .

- Applications : Despite low macrocycle formation yields, PDA’s reversible structural changes and pH-dependent behavior suggest utility in stimuli-responsive materials .

2.3 2,6-Bis(Bromo-methyl)Pyridine

- Substituent Effects : Bromine’s electronegativity alters vibrational modes (e.g., C-Br stretching at ~550 cm⁻¹) and electronic distribution. DFT-optimized geometry (B3LYP/6-311G(d,p)) confirms steric distortion from bromomethyl groups .

- Reactivity : Local reactivity descriptors (Fukui functions) highlight susceptibility to nucleophilic attack at the methylene (-CH₂Br) positions .

Comparative Analysis via Data Tables

Key Findings and Trends

- Substituent Electronic Effects : Electron-withdrawing groups (e.g., acetyl, bromomethyl) increase electrophilicity and alter HOMO-LUMO gaps, enhancing reactivity toward nucleophiles. PDA’s carboxylic acid groups enable pH-dependent behavior .

- Steric and Structural Impact : Bulky substituents (e.g., phthalimide, bromomethyl) distort the pyridine ring, affecting crystallinity and intermolecular interactions. PDA’s reversible structural transitions highlight the role of hydrogen bonding .

- dipic) remains underexplored but promising . Materials Science: Thermally stable derivatives (e.g., diacetylpyridine hydrochloride) may serve as ligands or catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.